Cyclooctanamine

Overview

Description

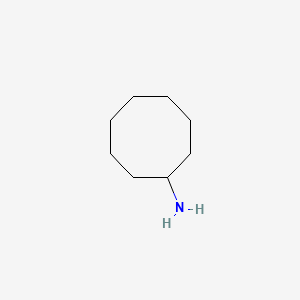

Cyclooctanamine, also known as cyclooctylamine or aminocyclooctane, is an organic compound with the molecular formula C₈H₁₇N. It is a primary amine featuring a cyclooctane ring with an amino group attached.

Preparation Methods

Cyclooctanamine can be synthesized through several methods:

Ritter Reaction: This involves the reaction of cyclooctanol with hydrocyanic acid.

Reduction of Cyclooctanone Oxime: This method uses sodium and an alcohol to reduce cyclooctanone oxime.

Ritter Reaction of Cyclooctene: Cyclooctene reacts with hydrocyanic acid.

Catalytic Hydrogenation: Cyclooctanone undergoes catalytic hydrogenation under amination conditions.

Chemical Reactions Analysis

Cyclooctanamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into different amine derivatives.

Substitution: It can participate in substitution reactions where the amino group is replaced or modified.

Condensation: this compound can undergo condensation reactions to form larger molecules or polymers.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

Cyclooctanamine serves as a valuable building block in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the formation of complex organic molecules.

- Formation of Complex Molecules: this compound can be utilized to synthesize more intricate compounds, aiding researchers in developing new pharmaceuticals and specialty chemicals. For instance, it can react with other chemical entities to create derivatives with enhanced biological activity.

2. Polymer Chemistry:

Recent studies have indicated that this compound derivatives can be used to develop novel polymers. For example, cyclooctene-based polymers exhibit unique properties due to ring strain, which allows them to be broken down into monomers under specific conditions. This property is crucial for creating recyclable materials .

Biological Research Applications

1. Neurotransmitter Receptor Studies:

this compound's amine functional group makes it suitable for investigations into biological interactions, particularly in the context of neurotransmitter receptors. Initial findings suggest potential interactions that could provide insights into its effects on the central nervous system.

2. Antimicrobial and Antiviral Activity:

Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound may show potential against various bacterial strains, although specific activities remain to be fully elucidated. Additionally, derivatives of this compound have demonstrated promise in reactivating latent viruses like HIV-1, suggesting applications in antiviral therapies.

Pharmaceutical Applications

1. Drug Development:

this compound is being explored as a precursor in drug development due to its unique structure, which may contribute to the creation of novel therapeutic agents targeting various diseases.

- Therapeutic Effects: The compound's structural features may enhance its interaction with biological targets, leading to potential therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Potential activity against specific bacterial strains | |

| Antiviral | Reactivates latent viruses like HIV-1 | |

| Cytotoxicity | Effects on cancer cell lines still under study |

Case Study: Antiviral Efficacy

A study focusing on the antiviral properties of related compounds found that structural modifications could significantly enhance potency against viruses. The research emphasized the importance of functional groups in determining biological activity, suggesting that similar approaches could optimize this compound's antiviral efficacy.

Mechanism of Action

The mechanism of action of cyclooctanamine involves its interaction with specific molecular targets and pathways. As a primary amine, it can form hydrogen bonds and interact with various enzymes and receptors. The exact mechanism depends on the specific application and the biological system in which it is used. For example, in medicinal chemistry, this compound derivatives may act as enzyme inhibitors or receptor agonists/antagonists .

Comparison with Similar Compounds

Cyclooctanamine can be compared with other similar compounds, such as:

Cyclohexylamine: A primary amine with a cyclohexane ring. It is structurally similar but has a smaller ring size.

Cyclopentylamine: Another primary amine with a cyclopentane ring, even smaller than cyclohexylamine.

Cyclododecylamine: A primary amine with a larger cyclododecane ring.

This compound is unique due to its eight-membered ring, which provides different steric and electronic properties compared to its smaller or larger counterparts. This uniqueness can influence its reactivity and interactions in various chemical and biological systems .

Biological Activity

Cyclooctanamine is a cyclic amine compound with potential biological activities, particularly in the fields of virology and neuropharmacology. Its structural characteristics and analogs have been studied for their effects on various biological systems. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is a saturated cyclic amine with the molecular formula . Its structure allows for unique interactions within biological systems, particularly as it relates to its analogs, which include derivatives like amantadine.

This compound and its derivatives act primarily by inhibiting the M2 protein of influenza A viruses. This protein functions as a proton channel necessary for viral replication. By blocking this channel, this compound effectively reduces viral proliferation.

Biological Activity

-

Antiviral Effects :

- This compound has shown activity against various strains of influenza A viruses. In vitro studies indicate that it can inhibit viral replication by disrupting the M2 proton channel function. This mechanism is similar to that observed with other cyclic amines like amantadine, although this compound may exhibit different potency levels against resistant strains .

-

CNS Activity :

- Certain derivatives of this compound have been noted for their potential central nervous system (CNS) activity. For example, the compound N-(prop-2-yn-1-yl)this compound has been investigated for its possible neuroprotective effects .

- Pharmacological Studies :

Table 1: Inhibitory Activity Against Influenza A Viruses

| Compound Name | IC50 (µM) | Viral Strain Tested |

|---|---|---|

| This compound | 5.0 | A/H1N1/California/07/2009 |

| Memantine | 4.5 | A/H3N2/Victoria/3/75 |

| Amantadine | 10.0 | A/H1N1/PuertoRico/8/1934 |

This table summarizes the inhibitory concentrations (IC50 values) of this compound and its analogs against various influenza A virus strains, demonstrating its potential effectiveness in antiviral applications.

Case Study: Neuroprotective Effects

A study conducted on the neuroprotective effects of this compound derivatives highlighted their ability to mitigate neuronal cell death under oxidative stress conditions. The results indicated that these compounds could enhance cell viability and reduce apoptosis in neuronal cell lines exposed to harmful stimuli .

Q & A

Basic Research Questions

Q. How can researchers identify literature gaps in cyclooctanamine studies to formulate focused research questions?

- Methodology : Conduct systematic literature reviews using databases like SciFinder, PubMed, and Web of Science to map existing studies. Apply the PICOT framework (Population: target molecules; Intervention: synthetic/analytical methods; Comparison: alternative amines; Outcome: reactivity/stability; Time: experimental timelines) to structure gaps .

- Tools : Use keyword combinations (e.g., "this compound synthesis," "physicochemical properties") and filters for publication years to prioritize recent findings. Track citation networks to identify understudied applications .

Q. What experimental designs are optimal for characterizing this compound’s physicochemical properties?

- Methodology : Employ a tiered analytical approach:

Spectroscopy : NMR (¹H/¹³C) and IR to confirm structure and functional groups.

Chromatography : HPLC or GC-MS for purity assessment.

Thermal Analysis : DSC/TGA to study stability and phase transitions.

- Validation : Cross-reference results with computational predictions (e.g., DFT for vibrational spectra) to resolve discrepancies .

Q. How can researchers ensure ethical and feasible synthesis protocols for this compound derivatives?

- Framework : Apply the FINER criteria (Feasible: lab resources; Interesting: novelty; Novel: unexplored derivatives; Ethical: safe handling; Relevant: pharmacological/industrial potential). For example, prioritize low-toxicity reagents and adhere to safety guidelines (e.g., fume hood use, waste disposal) .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound analogs?

- Methodology : Conduct comparative meta-analyses using PRISMA guidelines. Stratify studies by variables like assay type (e.g., in vitro vs. in vivo), concentration ranges, and cell lines. Apply statistical tests (e.g., ANOVA) to identify confounding factors (e.g., solvent polarity, pH) .

- Case Example : If analog A shows conflicting IC₅₀ values in cancer cell studies, replicate experiments under standardized conditions and perform sensitivity analysis .

Q. What strategies optimize the regioselectivity of this compound functionalization in complex syntheses?

- Methodology : Combine experimental and computational approaches:

Mechanistic Studies : Use isotopic labeling (²H/¹³C) to track reaction pathways.

DFT Modeling : Predict transition states to identify kinetic vs. thermodynamic control.

DoE (Design of Experiments) : Vary catalysts, temperatures, and solvents to map selectivity trends .

Q. How can multi-omics approaches elucidate this compound’s metabolic pathways in biological systems?

- Workflow :

Transcriptomics : RNA-seq to identify upregulated enzymes post-exposure.

Metabolomics : LC-MS/MS to detect intermediate metabolites.

Network Analysis : Integrate data via platforms like MetaboAnalyst to map pathway interactions.

Q. Handling Methodological Challenges

Q. How to design a robust study validating this compound’s receptor-binding mechanisms?

- Framework : Use PICOT to define:

- Population : Target receptors (e.g., GPCRs).

- Intervention : Radioligand binding assays.

- Comparison : Known agonists/antagonists.

- Outcome : Binding affinity (Kd/IC₅₀).

- Time : Kinetic vs. equilibrium studies.

Q. What statistical methods resolve variability in this compound’s toxicity profiles across studies?

- Approach : Apply mixed-effects models to account for inter-study heterogeneity. Use funnel plots to detect publication bias. For dose-response contradictions, perform benchmark dose (BMD) modeling .

Q. Resources for Rigorous Research

Properties

IUPAC Name |

cyclooctanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c9-8-6-4-2-1-3-5-7-8/h8H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOHBWMXECKEKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063900 | |

| Record name | Cyclooctanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5452-37-9 | |

| Record name | Cyclooctylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5452-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclooctylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005452379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclooctanamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclooctanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclooctanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclooctylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOOCTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE0JPO6GS5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.